molecular formula C21H12N2O3 B2899477 4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid CAS No. 899942-35-9

4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid

Cat. No.: B2899477
CAS No.: 899942-35-9
M. Wt: 340.338
InChI Key: VUNDRHJYBWXHKR-UHFFFAOYSA-N
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Description

4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is characterized by its unique structure, which includes an indeno-phthalazinone core fused with a benzoic acid moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of benzalphthalides with hydrazine hydrate at elevated temperatures (around 80°C) for several hours, yielding phthalazinone derivatives . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, zinc and hydrochloric acid for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, amine derivatives, and substituted phthalazinone derivatives. These products have significant applications in medicinal chemistry and materials science.

Scientific Research Applications

4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid is unique due to its complex fused ring system and the presence of both indeno and benzoic acid moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.

Properties

IUPAC Name

4-(4-oxo-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O3/c24-20-17-7-3-6-15-14-4-1-2-5-16(14)19(18(15)17)22-23(20)13-10-8-12(9-11-13)21(25)26/h1-11H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNDRHJYBWXHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=NN(C4=O)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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